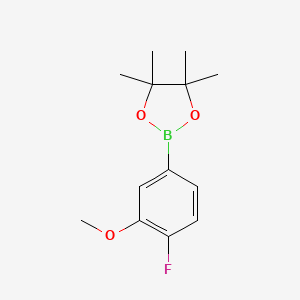

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative with a fluorinated and methoxylated aromatic substituent. The compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which modulate its electronic and steric properties, influencing reactivity and stability .

属性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWRICTVAIONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624379 | |

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425378-85-4 | |

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

化学反应分析

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-100°C).

Major Products

The major products formed from these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of boron-containing compounds can inhibit specific cancer cell lines by targeting kinase pathways involved in cell proliferation and survival .

2. Drug Delivery Systems

Due to its boron content, this compound is also being explored in drug delivery systems. Boron compounds can enhance the solubility and stability of drug formulations. Research indicates that the incorporation of boron into drug molecules can improve their bioavailability and therapeutic efficacy .

3. Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly in the context of protein kinases. Its ability to form stable complexes with target enzymes makes it a candidate for developing selective inhibitors that could be used in treating diseases like cancer and diabetes .

Organic Synthesis Applications

1. Cross-Coupling Reactions

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of fluorine and methoxy groups enhances the reactivity and selectivity of the reactions .

2. Synthesis of Complex Molecules

The compound serves as a versatile building block in synthesizing complex organic molecules. Its unique structure facilitates various transformations that are crucial for creating pharmaceutical intermediates and other valuable chemical entities .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer synthesis. Boron-containing compounds can act as cross-linking agents or catalysts in polymerization processes, enhancing the mechanical properties and thermal stability of the resulting materials .

2. Sensor Development

Research indicates that boron compounds may be incorporated into sensor technologies due to their ability to interact with specific analytes. The unique electronic properties of boron can enhance the sensitivity and selectivity of sensors used for detecting environmental pollutants or biological markers .

Case Studies

作用机制

The mechanism by which 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the desired product.

相似化合物的比较

Structural and Electronic Differences

Key analogs and their substituent effects are summarized below:

Key Observations :

Stability and Reactivity

- Hydrolytic stability : Methoxy groups enhance stability compared to electron-deficient analogs. For example, 2-(4-methoxyphenyl)-... shows clear NMR signals in CD₃CN, indicating minimal decomposition , whereas fluorinated analogs may require anhydrous handling.

- Catalytic reactivity : Fluorine-containing boronic esters exhibit faster transmetalation in Suzuki couplings due to increased Lewis acidity . highlights that ligand choice (e.g., sterically bulky phosphines) can further modulate regioselectivity.

生物活性

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1165936-00-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- Structure : The structure features a dioxaborolane core with a fluoromethoxyphenyl substituent.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Initial studies suggest it may exhibit significant effects in the following areas:

- Antiviral Activity : Research indicates that derivatives of dioxaborolanes can act as potent inhibitors of viral enzymes. For instance, compounds structurally similar to this compound have shown promise in inhibiting the Hepatitis C virus (HCV) NS5B polymerase .

- Antiparasitic Potential : Some studies have explored the activity of related dioxaborolane compounds against malaria parasites. These compounds demonstrated varying degrees of efficacy in inhibiting parasite growth in vitro and in animal models .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its boron atom plays a crucial role in binding to target proteins or enzymes involved in disease processes.

Antiviral Studies

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar dioxaborolane derivatives against HCV. The compounds were evaluated for their inhibition of NS5B polymerase with IC50 values indicating potent activity (e.g., <50 nM) against multiple genotypes .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 30 | NS5B |

| Compound B | 25 | NS5B |

| This compound | <50 | NS5B |

Antiparasitic Activity

In a separate study focusing on malaria treatment strategies, derivatives similar to this compound were shown to inhibit PfATP4-associated Na+-ATPase activity. The optimized analogs exhibited significant efficacy in reducing parasitemia in mouse models .

| Compound | Efficacy (%) | Dose (mg/kg) |

|---|---|---|

| Compound X | 30% reduction | 40 |

| Compound Y | 50% reduction | 20 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。